molecular formula C28H31ClN2O4 B12287580 5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride

5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride

Cat. No.: B12287580
M. Wt: 495.0 g/mol
InChI Key: IRSIRBLJGTWGAY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-O-Benzyl Carmoterol Hydrochloride involves multiple steps, including the introduction of the benzyl group to the carmoterol structure. The synthetic route typically involves:

Chemical Reactions Analysis

8-O-Benzyl Carmoterol Hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically results in the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

8-O-Benzyl Carmoterol Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-O-Benzyl Carmoterol Hydrochloride involves its interaction with beta-adrenergic receptors. These receptors mediate the activation of adenylate cyclase through G proteins, leading to an increase in cyclic AMP levels. This cascade results in various physiological effects, including bronchodilation and vasodilation .

Comparison with Similar Compounds

8-O-Benzyl Carmoterol Hydrochloride is unique due to its benzyl group, which differentiates it from other carmoterol derivatives. Similar compounds include:

These compounds share similar pharmacological properties but differ in their chemical structures and specific applications.

Properties

Molecular Formula

C28H31ClN2O4

Molecular Weight

495.0 g/mol

IUPAC Name

5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride

InChI

InChI=1S/C28H30N2O4.ClH/c1-19(16-20-8-10-22(33-2)11-9-20)29-17-25(31)23-12-14-26(28-24(23)13-15-27(32)30-28)34-18-21-6-4-3-5-7-21;/h3-15,19,25,29,31H,16-18H2,1-2H3,(H,30,32);1H

InChI Key

IRSIRBLJGTWGAY-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4)O.Cl

Origin of Product

United States

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